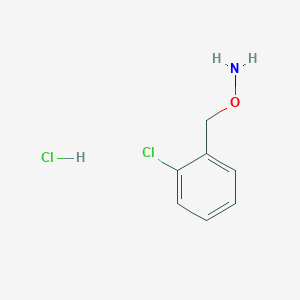

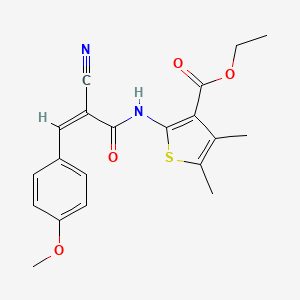

![molecular formula C18H26N2O2S B2723237 2-(cyclohexanecarboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893125-92-3](/img/structure/B2723237.png)

2-(cyclohexanecarboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

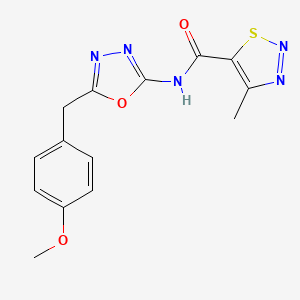

The compound “2-(cyclohexanecarboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also has a cyclohexane ring and a cyclohepta ring, which are six and seven-membered rings of carbon atoms, respectively. The presence of carboxamide groups suggests that this compound might have some biological activity .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain a thiophene ring fused to a cyclohepta ring, with a carboxamide group attached to the thiophene and a cyclohexanecarboxamido group attached to the cyclohepta ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The thiophene ring and the carboxamide groups could potentially be sites of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Adenosine A1 Receptor Allosteric Enhancers

Compounds similar to 2-(cyclohexanecarboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide have been prepared and evaluated as adenosine A1 receptor (A1AR) allosteric enhancers. These include a series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes with 3-carboxylates and carboxamides. Some of these compounds demonstrated more potent and efficacious properties than the known enhancer PD81,723, indicating their potential for therapeutic applications targeting the A1AR (Nikolakopoulos et al., 2006).

Antimicrobial Activity of Linear Dipeptide Pyridine and Macrocyclic Pentaazapyridine Candidates

A series of tetracarboxamide and macrocyclic tripeptides, starting from a similar core structure, demonstrated significant antimicrobial properties. These compounds were synthesized to explore the potential of macrocyclic tetracarboxamides and their antimicrobial efficacy, showcasing the broad applicability of such structures in developing new antimicrobial agents (Azab et al., 2016).

Antibacterial Activity of Cycloalkylthiophene-Schiff Bases and Their Metal Complexes

New cycloalkylthiophene-Schiff bases similar to the core structure of interest and their chromium (III) and zinc (II) complexes were synthesized and tested for antibacterial activity against various pathogenic strains. These substances showed effectiveness against a range of bacteria, highlighting their potential in antibacterial drug development (Altundas et al., 2010).

Inhibition of Human Immunodeficiency Virus-Encoded Ribonuclease H

Vinylogous ureas based on 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide showed modest potency as inhibitors of the RNase H activity of HIV-1 and HIV-2 reverse transcriptase. This research suggests the critical role of the thiophene ring and its modifications in enhancing the inhibitory potency, offering a pathway to novel HIV treatment strategies (Chung et al., 2010).

Anti-Proliferative and c-Met Inhibitions

Synthesized derivatives starting from a tetrahydrobenzo[b]thiophen-3-carboxamide derivative showed significant anti-proliferative activity against various cancer cell lines. These compounds, through their structural variations, provided insights into the structure-activity relationships critical for designing effective cancer therapies (Mohareb et al., 2021).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(cyclohexanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2S/c1-19-17(22)15-13-10-6-3-7-11-14(13)23-18(15)20-16(21)12-8-4-2-5-9-12/h12H,2-11H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBHWBMGBCOOHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclohexanecarboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

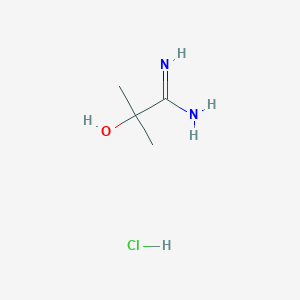

![6-Azaspiro[3.4]octan-2-ol hydrochloride](/img/structure/B2723156.png)

![2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2723162.png)

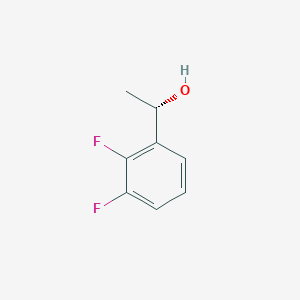

![2-Phenylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B2723164.png)

methanone](/img/structure/B2723166.png)

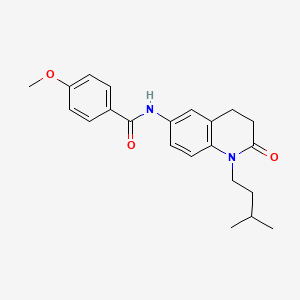

![N-(4-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2723174.png)